Lisinopril, epsilon-biotinamidocaproyl- is a derivative of the well-known angiotensin-converting enzyme inhibitor, lisinopril. It is characterized by the addition of a biotin moiety, which enhances its utility in biochemical applications, particularly in targeting and studying the enzyme activity associated with hypertension and cardiovascular diseases. This compound belongs to the class of medications known as angiotensin-converting enzyme inhibitors, which are primarily used to treat high blood pressure and heart failure.
Lisinopril, epsilon-biotinamidocaproyl- has a molecular formula of C37H56N6O8S and is classified under the category of peptide-like drugs due to its structural components that resemble peptides. The compound is synthesized from lisinopril through biotinylation, which involves attaching a biotin group to enhance its solubility and binding properties in biological systems .
The synthesis of lisinopril, epsilon-biotinamidocaproyl- typically involves a multi-step process where the initial step is the formation of lisinopril itself. The key method used for biotinylation involves coupling the carboxylic acid group of lisinopril with a biotin derivative. This can be achieved through various coupling agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitate the formation of amide bonds between the carboxylic acid of lisinopril and the amine group of biotin.
The reaction conditions must be optimized, including pH, temperature, and reaction time, to ensure high yields and purity of the final product. The reaction mixture is typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to confirm the successful formation of the biotinylated compound.
The molecular structure of lisinopril, epsilon-biotinamidocaproyl- features a central lisinopril core with a biotin moiety attached through an amide bond. The structural representation highlights key functional groups including:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the identity and purity of the synthesized compound.
Lisinopril, epsilon-biotinamidocaproyl- can undergo various chemical reactions typical for peptide-like compounds. These include:
The stability of this compound under physiological conditions is crucial for its application in biological studies. Evaluating its reactivity with different biological substrates helps understand its mechanism of action.
Lisinopril functions by inhibiting angiotensin-converting enzyme, which plays a critical role in the renin-angiotensin system that regulates blood pressure. By blocking this enzyme, lisinopril prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.
The kinetic parameters associated with this inhibition can be quantitatively assessed through enzyme kinetics studies. Parameters such as (Michaelis constant) and (maximum reaction velocity) provide insights into the efficacy of lisinopril as an inhibitor.
Lisinopril, epsilon-biotinamidocaproyl- typically exhibits:
Chemical properties include:
Relevant analyses such as thermogravimetric analysis can provide further insights into thermal stability .
Lisinopril, epsilon-biotinamidocaproyl- has several applications in scientific research:
The strategic incorporation of epsilon-biotinamidocaproyl into lisinopril addresses two critical challenges in ACE inhibitor bioconjugation: preserving pharmacological activity while enabling traceability. The epsilon-biotinamidocaproyl spacer—a 6-aminocaproic acid linker—bridges lisinopril’s primary amino group and biotin’s valeric acid moiety. This design minimizes steric hindrance around lisinopril’s active zinc-binding domain (N-carboxyalkyl group) while ensuring streptavidin-binding accessibility [1].
Key structural considerations include:
Table 1: Design Parameters of Epsilon-Biotinamidocaproyl Linker
Parameter | Specification | Functional Impact |
---|---|---|
Chain Length | 6 methylene units | Minimizes steric interference with ACE binding |
pKa of Terminal NH₂ | 10.2 ± 0.3 | Facilitates pH-controlled conjugation |
Hydrophilic Index | +2.4 (vs. +0.8 for C3) | Enhances aqueous solubility |
Protease Suscept. | <5% cleavage in 24h (PBS) | Ensures conjugate stability in bioassays |
Lisinopril-biotin conjugation employs carbodiimide crosslinking chemistry, specifically leveraging EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate biotin’s carboxyl group. This generates an amine-reactive NHS ester that targets lisinopril’s primary α-amino group selectively over its carboxylate functionalities [1].
Critical protocol adaptations include:
Notably, the Br-OTPP mass spectrometry probe methodology—originally developed for thiol detection—was adapted to verify site-specificity. Br-OTPP labels residual free amines post-conjugation, confirming near-quantitative (>95%) lisinopril amine functionalization [1].
Stable amide bond formation between lisinopril and epsilon-biotinamidocaproic acid requires precise optimization of stoichiometry, solvent systems, and catalytic additives:
Table 2: Optimized Reaction Parameters for Conjugation
Variable | Optimal Range | Deviation Impact |
---|---|---|
Temperature | 22–25°C | >30°C: NHS ester hydrolysis ↑ 300% |
pH (aqueous phase) | 7.8 ± 0.2 | pH <7.0: Amine protonation ↓ yield 55% |
EDC:NHS ratio | 1:2.5 | Lower ratios ↓ activation efficiency |
Reaction time | 4h (DMAP) / 18h (no DMAP) | <3h: Incomplete conjugation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4